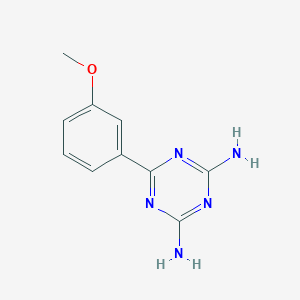
6-氰基吲哚
概述
描述
6-Cyanooxindole, also known as 2-oxo-1,3-dihydroindole-6-carbonitrile, is a chemical compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) attached to the sixth position of the oxindole ring, making it a valuable building block in organic synthesis and medicinal chemistry.
科学研究应用
6-Cyanooxindole has diverse applications in scientific research, including:
Organic Synthesis: It serves as a valuable building block in the synthesis of various organic compounds.
Medicinal Chemistry: Research suggests that 6-Cyanooxindole derivatives possess pharmacological properties such as antimicrobial, anticancer, and antioxidant activities.
Materials Science: It is used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 6-Cyanooxindole can be synthesized through various methods. One common approach involves the cyclization of starting materials such as anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Another method includes the use of cyanating agents like potassium cyanide or trimethylsilyl cyanide on various indole precursors.
Industrial Production Methods: Industrial production methods for 6-Cyanooxindole are not extensively documented. the synthesis typically involves large-scale reactions using the aforementioned starting materials and cyanating agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Cyanooxindole undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Cyclization: It can undergo intramolecular cyclization reactions to form complex heterocycles.
Coupling Reactions: The cyano group can participate in coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, dehydrating agents like phosphorus pentoxide, and cyanating agents like potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Major Products:
作用机制
The mechanism of action of 6-Cyanooxindole and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial and fungal enzymes. The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
7-Cyanooxindole: Similar to 6-Cyanooxindole but with the cyano group attached to the seventh position of the oxindole ring.
5-Cyanooxindole: Features the cyano group at the fifth position.
6-Methyloxindole: Contains a methyl group instead of a cyano group at the sixth position.
Uniqueness: 6-Cyanooxindole is unique due to its specific positioning of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This unique structure makes it a versatile compound in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUETYYXRFYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378396 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-63-4 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

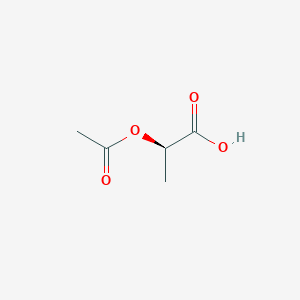
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
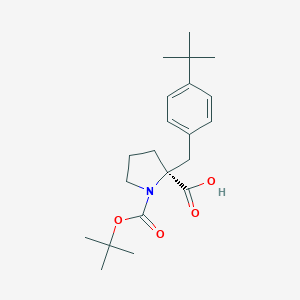
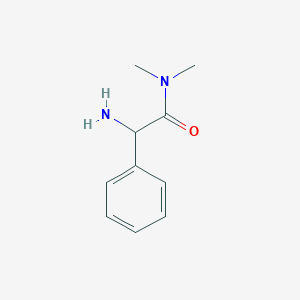
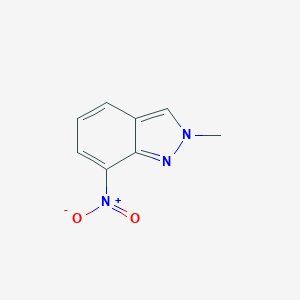
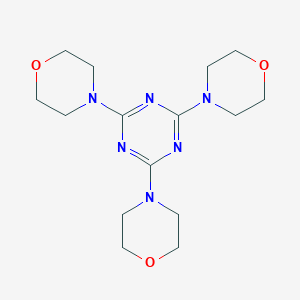
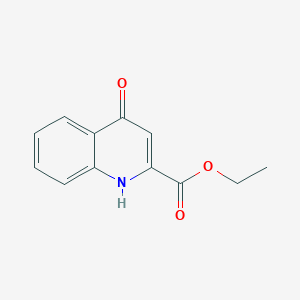
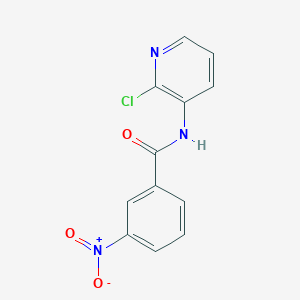
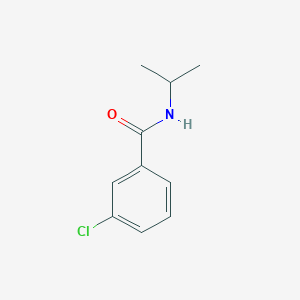
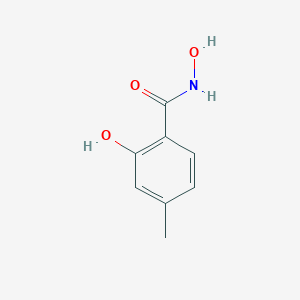

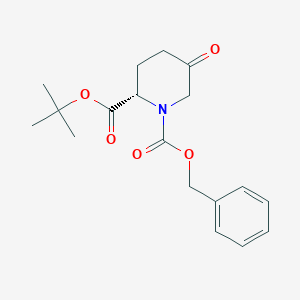
![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)
